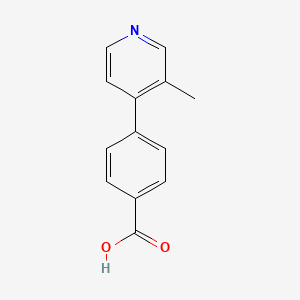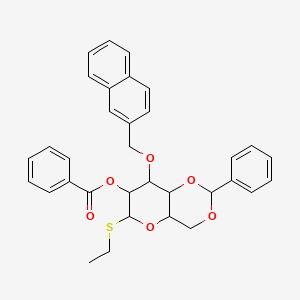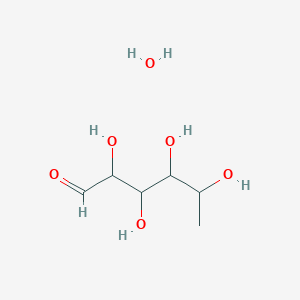
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe is a synthetic peptide compound It is composed of several amino acids, including phenylalanine, alanine, leucine, lysine, and serine, each modified with specific chemical groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe involves multiple steps, starting with the protection of amino acids to prevent unwanted side reactions. The tert-butyl group is commonly used for protecting the hydroxyl group of serine, while the benzyl group is used for protecting the amino group of lysine. The synthesis typically involves the following steps:
Protection of Amino Acids: Each amino acid is protected using appropriate protecting groups.
Coupling Reactions: The protected amino acids are coupled together using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific sites of the peptide that are targeted. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the lysine amino group can yield an amine.
Scientific Research Applications
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe.TFA: A similar compound with trifluoroacetic acid as a counterion.
Bz(4-tBu)-DL-Phe-N(Me)Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe: A variant with a methylated alanine residue.
Uniqueness
This compound is unique due to its specific combination of amino acids and protecting groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C43H66N6O8 |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53) |
InChI Key |
UMRRDXVUROEIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)








![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)

